N-{4-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
Properties
IUPAC Name |
N-[4-[3-(3-nitrophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-3-19(24)22-18(14-5-4-6-16(11-14)23(25)26)12-17(20-22)13-7-9-15(10-8-13)21-29(2,27)28/h4-11,18,21H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCUGYRNDHBOIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the nitrophenyl group and the methanesulfonamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The methanesulfonamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
N-{4-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents on the pyrazole ring, aromatic rings, and sulfonamide groups. Key examples include:
Biological Activity
N-{4-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring, a methanesulfonamide group, and various aromatic substitutions. The general structure can be represented as follows:
This structure is significant as it influences the compound's interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
In Vitro Studies
Recent studies have evaluated the biological activity of related pyrazole compounds. For instance:
- A study on 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one demonstrated good antimicrobial and antioxidant activities through various assays such as DPPH radical scavenging and DNA protection .
Molecular Docking Studies
Molecular docking simulations have indicated that this compound interacts favorably with several biological targets. The docking results suggest strong binding affinities to enzymes involved in inflammatory pathways, which aligns with its proposed anti-inflammatory effects .
Case Study 1: Antioxidant Properties
A study assessing the antioxidant potential of pyrazole derivatives found that compounds with nitro substitutions showed enhanced radical scavenging capabilities. The study utilized DPPH and ABTS assays to quantify antioxidant activity, revealing a significant correlation between the number of nitro groups and antioxidant efficacy .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial activity, a series of pyrazole derivatives were synthesized and tested against various bacterial strains. Results indicated that certain structural modifications led to increased antibacterial potency, suggesting that similar modifications could enhance the activity of this compound against microbial infections.
Data Summary Table
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
Utilize computational reaction path searches (e.g., quantum chemical calculations) to predict viable pathways and identify intermediates . Complement this with Design of Experiments (DoE) methodologies to systematically vary parameters (e.g., temperature, solvent, catalyst) and minimize trial-and-error approaches. Statistical tools like response surface modeling can refine reaction yields and reduce side products .
Q. How can structural characterization be rigorously performed for this compound?
Employ single-crystal X-ray diffraction to resolve the 3D molecular geometry, ensuring data quality via metrics like R-factor (<0.06) and data-to-parameter ratios (>15) . Cross-validate with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm functional groups and molecular weight .
Q. What methodologies are suitable for initial biological activity screening?
Conduct in vitro enzyme inhibition assays (e.g., fluorescence-based kinetic studies) to assess binding affinity. Use cell viability assays (e.g., MTT) in disease-specific models (e.g., cancer or microbial cultures) to evaluate cytotoxicity and therapeutic potential .
Q. How can solubility challenges be addressed during formulation studies?
Apply chromatographic techniques (e.g., HPLC with Chromolith® columns) to quantify solubility in varied solvents. Use co-solvency approaches (e.g., PEG-water mixtures) or salt formation to enhance aqueous solubility. Stability under physiological pH should be monitored via UV-Vis spectroscopy .
Advanced Research Questions
Q. How should contradictory data in biological assays be analyzed?
Adopt interdisciplinary frameworks (e.g., "contested territories" methodologies) to reconcile discrepancies. For example, conflicting IC₅₀ values may arise from assay conditions (pH, temperature) or cell line variability. Use meta-analysis tools to statistically pool data and identify confounding variables .
Q. What advanced techniques elucidate reaction kinetics and mechanistic pathways?
Perform in situ FTIR or Raman spectroscopy to monitor real-time intermediate formation. Kinetic isotope effects (KIEs) and density functional theory (DFT) simulations can distinguish between concerted or stepwise mechanisms. Transition state analysis via computational modeling is critical .
Q. How can isotopic labeling be applied to study metabolic pathways?
Synthesize deuterated or ¹³C-labeled analogs using propanoyl-d₃ or nitrophenyl-¹³C precursors. Track metabolic fate via LC-MS/MS in in vivo models (e.g., rodent hepatocytes) to identify phase I/II metabolites and clearance pathways .
Q. What molecular dynamics (MD) approaches predict target binding modes?
Run all-atom MD simulations (e.g., AMBER or GROMACS) to model ligand-receptor interactions. Solvate the system in explicit water, apply force fields (e.g., CHARMM36), and analyze binding free energies using MM-PBSA. Validate with mutagenesis studies on key residues .
Q. How can multi-step synthesis routes be validated for scalability?
Implement continuous flow reactors to enhance reproducibility and reduce batch-to-batch variability. Use process analytical technology (PAT) for real-time monitoring (e.g., inline IR probes). Optimize purification via simulated moving bed (SMB) chromatography .
Q. What comparative frameworks assess structure-activity relationships (SAR) with analogs?
Perform 3D-QSAR studies (e.g., CoMFA/CoMSIA) to correlate substituent effects (e.g., nitro vs. fluorophenyl groups) with bioactivity. Compare crystallographic data of analogs to identify critical pharmacophoric features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
